2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-16-9-18(28-17-4-2-1-3-14(16)17)19(26)24-11-13-10-21-20(22-15(13)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGXVWXTBDVOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death. Another potential target could be ATR kinase , essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may inhibit the activity of ripk1 or atr kinase, thereby affecting cell survival and replication.
Biochemical Pathways
Inhibition of ripk1 or atr kinase can impact several cellular pathways, including necroptosis and dna damage response pathways.
Pharmacokinetics
Similar compounds have been reported to have good oral exposure, suggesting that this compound might also have favorable pharmacokinetic properties.
Biological Activity
The compound 2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core and a chromenone moiety , which contribute to its biological activity. The morpholino group enhances solubility and facilitates interactions with biological targets.
| Component | Description |
|---|---|
| Core Structure | Pyrrolo[3,4-d]pyrimidine |
| Functional Groups | Morpholino, carbonyl (C=O), chromenone |
| Molecular Weight | Approx. 400 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, including PI3K and ATR kinase. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have demonstrated IC50 values in the low micromolar range against ATR kinase, indicating strong inhibitory activity .
- Induction of Apoptosis : Similar compounds have been noted for their ability to induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Anti-angiogenic Properties : The compound's structural features suggest potential anti-angiogenic effects, which are vital in limiting tumor growth by preventing the formation of new blood vessels .
Biological Activity Studies
Several studies have explored the biological activities associated with this compound:
-
Case Study 1: PI3K Inhibition
A series of morpholino-substituted chromenones were synthesized and evaluated for their ability to inhibit PI3Kβ/δ. One notable derivative exhibited an IC50 of 0.0011 μM against PI3Kβ in PTEN-null MDA-MB-468 cells, demonstrating significant anti-tumor efficacy in vivo . -
Case Study 2: ATR Kinase Inhibition
In a study focusing on ovarian cancer models, a derivative exhibited an IC50 of 0.007 μM against ATR kinase. This inhibition led to reduced phosphorylation levels of ATR and downstream signaling proteins, showcasing its potential for therapeutic applications in cancer treatment .
Pharmacological Profile
The pharmacological profile indicates that this compound may serve as a promising candidate for drug development:
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)
- Core Structure: Replaces the pyrrolo[3,4-d]pyrimidine with a thieno[3,4-d]pyrimidinone ring.
- Substituents: Lacks the morpholino group and chromenone linkage.
- Reduced solubility is expected due to the absence of morpholino .
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)
- Core Structure : Chromen-2-one linked to a thiazolo-isoxazole moiety.
- Substituents : Methyl group at position 4; phenyl-thiazolo-isoxazole at position 4.
- Implications: The thiazolo-isoxazole group may confer distinct hydrogen-bonding capabilities compared to the pyrrolopyrimidine-morpholino system. The methyl group could enhance metabolic stability but reduce polarity .
Chromeno[2,3-d]pyrimidin-4-one Derivatives (Compound 4)
- Core Structure: Chromene fused with pyrimidine, differing from the target’s non-fused pyrrolopyrimidine-chromenone system.
- Substituents: Chlorobenzylidene and chlorophenyl groups; lacks morpholino.
- Chlorinated substituents enhance lipophilicity but may raise toxicity concerns .
Pyrrolo[1,2-b]pyridazine Carboxamides (Patent Compounds)
- Core Structure : Pyrrolo-pyridazine instead of pyrrolo-pyrimidine.
- Substituents : Difluorophenyl, trifluoromethyl, and carboxamide groups.
- Implications : The pyridazine ring alters electron distribution, while carboxamide linkages may improve binding to ATP pockets in kinases. Fluorinated groups enhance metabolic stability and membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 16 | Compound 17 | Compound 4 | Patent Compounds |
|---|---|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~250–300 g/mol | ~350–400 g/mol | ~400–450 g/mol | ~500–550 g/mol |
| logP | Moderate (morpholino enhances solubility) | High (thiophene) | Moderate (methyl) | High (chlorinated) | High (fluorinated) |
| Synthetic Route | Likely multi-step coupling | Single-step cyclization | Multi-step (thiazole synthesis) | Reflux in acetic anhydride | Multi-step (carboxamide coupling) |
| Potential Bioactivity | Kinase inhibition (hypothesized) | Not specified | Anti-inflammatory (hypothesized) | Not specified | Kinase inhibition (explicit) |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis involves multi-step organic reactions, including cyclization, carbonyl coupling, and morpholine incorporation. Key steps require precise control of:
- Temperature : Maintain 60–80°C during cyclization to avoid side products (e.g., dimerization) .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for pyrrolopyrimidine intermediates .
- Catalysts : Use Lewis acids (e.g., Sc(OTf)₃) to accelerate heterocycle formation .
Purity optimization : - Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .
- Purify via silica gel chromatography (gradient elution: 5–20% methanol in dichloromethane) .
Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?
Answer:
Discrepancies often arise from pharmacokinetic variability or metabolite interference. Methodological solutions include:
- Pharmacokinetic profiling : Measure plasma stability (pH 7.4 vs. 2.0) and hepatic microsomal metabolism to identify unstable functional groups (e.g., morpholine or chromenone moieties) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hydroxylation at the pyrrolopyrimidine ring may reduce target binding .
- Dose adjustment : Apply allometric scaling based on species-specific metabolic rates to reconcile efficacy gaps .
Basic: What analytical techniques are critical for confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- Chromen-4-one : Aromatic protons at δ 6.8–7.9 ppm (doublets) and carbonyl carbon at δ 175–180 ppm .
- Morpholine : N-CH₂ protons as a multiplet at δ 3.4–3.7 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₁H₂₀N₄O₃ requires m/z 377.1601) .
Advanced: What experimental design principles apply to stability studies under environmental stress?
Answer:
Adopt a split-plot design to evaluate degradation pathways:
- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C), and light exposure .
- Analytical endpoints :
- HPLC-UV : Quantify parent compound degradation (λ = 254 nm for chromenone absorption) .
- LC-MS : Identify degradation products (e.g., hydrolyzed morpholine or oxidized pyrrolopyrimidine) .
Data interpretation : Use Arrhenius kinetics to predict shelf-life under ambient conditions .
Advanced: How can structural modifications enhance target selectivity?
Answer:
- Chromenone moiety :
- Introduce electron-withdrawing groups (e.g., -Cl at position 3) to improve π-π stacking with kinase ATP pockets .
- Replace 4H-chromen-4-one with pyrido[1,2-a]pyrimidin-4-one for enhanced solubility .
- Pyrrolopyrimidine core :
- Substitute morpholine with piperazine derivatives to modulate steric hindrance and selectivity .
Validation :
- Substitute morpholine with piperazine derivatives to modulate steric hindrance and selectivity .
- Computational docking : Simulate binding affinities using AutoDock Vina against target vs. off-target proteins .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) to assess selectivity .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Solubility : Shake-flask method in PBS (pH 7.4) to ensure >50 µg/mL for reliable dosing .
Advanced: How should researchers validate contradictory data in SAR studies?
Answer:
Contradictions often stem from assay variability or compound impurities. Mitigation strategies:
- Blind replication : Repeat assays in triplicate across independent labs .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
- Quality control :
- Ensure >95% purity via HPLC before testing .
- Characterize batches with ¹H NMR to exclude regioisomeric contaminants .
Basic: What are the key considerations for designing comparative studies with structural analogs?
Answer:
- Control compounds : Include analogs with substitutions at the morpholine (e.g., piperidine) or chromenone (e.g., flavone) positions .
- Parameters to compare :
- Lipophilicity : Calculate logP values (e.g., using XLogP3) to correlate with membrane permeability .
- Thermodynamic solubility : Measure in biorelevant media (FaSSIF/FeSSIF) .
Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
